molecular formula C17H15ClN2O4S2 B2399958 N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941902-08-5

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2399958
CAS No.: 941902-08-5
M. Wt: 410.89
InChI Key: RLJAJOIIGXHFJZ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps. One common method includes the formation of the benzothiazole ring followed by the introduction of the sulfonyl and propanamide groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may utilize microwave-assisted synthesis and solvent-free amide coupling to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or meta-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents and conditions used in these reactions include organic solvents like acetic acid and catalysts such as ammonium chloride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to the HisG protein in Mycobacterium tuberculosis, inhibiting its function and thereby exerting its anti-mycobacterial effects. The compound’s activity is also influenced by its ability to undergo intramolecular charge transfer and excited-state intramolecular proton transfer, which contribute to its biological activity .

Comparison with Similar Compounds

Similar compounds to N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide include other benzothiazole derivatives such as:

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-24-11-5-7-12(8-6-11)26(22,23)10-9-15(21)19-17-20-16-13(18)3-2-4-14(16)25-17/h2-8H,9-10H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJAJOIIGXHFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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